molecular formula C16H23N3O2 B5037838 N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide CAS No. 6214-84-2

N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide

Cat. No. B5037838
CAS RN: 6214-84-2
M. Wt: 289.37 g/mol
InChI Key: ZEINNSPTXZTQGP-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide, also known as NPP, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperidine-based drugs and has shown promising results in various studies.

Scientific Research Applications

N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various medical conditions, including depression, anxiety, and addiction. N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide has also been investigated for its anticancer properties and has shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The exact mechanism of action of N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide is not fully understood. However, it is believed to act as a selective dopamine reuptake inhibitor and a partial agonist of the D2 dopamine receptor. N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide may also modulate the activity of other neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects
N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide has been shown to increase the levels of dopamine in the brain, leading to an increase in mood and motivation. It has also been found to reduce anxiety and stress levels in animal studies. N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide may also have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide is its low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide. One area of interest is the development of more potent and selective derivatives of N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide. Another potential direction is the investigation of N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide's effects on other medical conditions such as Parkinson's disease and schizophrenia. Additionally, further research is needed to understand the long-term effects of N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide on the brain and body.
Conclusion
In conclusion, N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide is a promising compound with potential therapeutic applications. It has shown to be effective in the treatment of depression, anxiety, addiction, and cancer. N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide's mechanism of action is not fully understood, but it is believed to act as a selective dopamine reuptake inhibitor and a partial agonist of the D2 dopamine receptor. N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide has several advantages for lab experiments, including stability and ease of synthesis, but its low bioavailability may limit its effectiveness in vivo. There are several future directions for the study of N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide, including the development of more potent derivatives and investigation of its effects on other medical conditions.

Synthesis Methods

The synthesis of N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide involves the reaction of 1-phenylethylamine with 4-piperidinemethanol in the presence of ethyl chloroformate. The product obtained is then treated with ethylenediamine to yield N-(1-phenylethyl)-N'-(4-piperidinylmethyl)ethanediamide. The purity of the final product can be improved by recrystallization and column chromatography.

properties

IUPAC Name

N'-(1-phenylethyl)-N-(piperidin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-12(14-5-3-2-4-6-14)19-16(21)15(20)18-11-13-7-9-17-10-8-13/h2-6,12-13,17H,7-11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEINNSPTXZTQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387469
Record name BAS 01199550
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylethyl)-N'-(piperidin-4-ylmethyl)ethanediamide

CAS RN

6214-84-2
Record name BAS 01199550
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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